Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 885273-65-4
VCID: VC3319231
InChI: InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O
Molecular Formula: C14H12FNO4
Molecular Weight: 277.25 g/mol

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate

CAS No.: 885273-65-4

Cat. No.: VC3319231

Molecular Formula: C14H12FNO4

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate - 885273-65-4

Specification

CAS No. 885273-65-4
Molecular Formula C14H12FNO4
Molecular Weight 277.25 g/mol
IUPAC Name 3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)
Standard InChI Key KPBDDHIUBITJPT-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)/C=C/C(=O)O
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O

Introduction

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C14H12FNO4 and a molecular weight of 277.25 g/mol . This compound features an indole ring system, which is a common scaffold in many natural products and pharmaceuticals. The presence of both carboxylic acid groups and a fluorine atom contributes to its potential biological activities and reactivity in chemical synthesis.

Synthesis Methods

The synthesis of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. These methods often start with simpler indole derivatives and involve various transformations to introduce the necessary functional groups.

Biological Activities and Potential Applications

Indole derivatives, including Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, have been studied for their diverse biological activities. While specific biological activities of this compound require further experimental validation, its structural features suggest promising therapeutic applications. Interaction studies focus on its binding affinities and mechanisms of action with biological targets, employing techniques such as NMR and LC–MS.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, each with unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-fluoroindole-2-carboxylateIndole ring with a carboxylate groupLacks the vinyl group; primarily studied for anticancer activity.
Ethyl 3-(2-nitrovinyl)-5-fluoro-1H-indole-2-carboxylateContains a nitro group instead of carboxyExhibits different biological activities, particularly anti-inflammatory effects.
Ethyl indole-2-carboxylic acidSimplified structure with fewer substituentsFocused on metabolic pathways rather than direct therapeutic effects.

Research Findings and Future Directions

Research on Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate highlights its potential as a versatile intermediate in medicinal chemistry. Further studies are needed to fully explore its biological activities and therapeutic applications. The compound's unique structure and reactivity make it an interesting candidate for the development of new drugs.

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